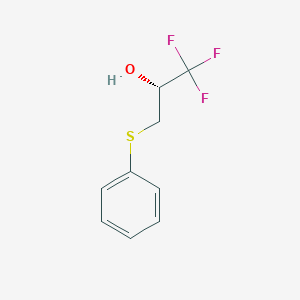
(S)-1,1,1-Trifluoro-3-phenylsulfanyl-propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1,1,1-Trifluoro-3-phenylsulfanyl-propan-2-ol is a chiral organofluorine compound that features a trifluoromethyl group, a phenylsulfanyl group, and a secondary alcohol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,1,1-Trifluoro-3-phenylsulfanyl-propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,1,1-trifluoro-2-propanol and phenylthiol.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any side reactions involving water. A common solvent for this reaction is tetrahydrofuran (THF).
Catalysts: Catalysts such as bases (e.g., sodium hydride) are often used to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-1,1,1-Trifluoro-3-phenylsulfanyl-propan-2-ol may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality. The use of automated systems for monitoring and controlling the reaction parameters is common to enhance efficiency and safety.
化学反应分析
Types of Reactions
®-1,1,1-Trifluoro-3-phenylsulfanyl-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium hydride in THF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 1,1,1-trifluoro-3-phenylsulfanyl-propan-2-one.
Reduction: Formation of 1,1,1-trifluoro-3-phenylsulfanyl-propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
®-1,1,1-Trifluoro-3-phenylsulfanyl-propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or resistance to chemical degradation.
作用机制
The mechanism of action of ®-1,1,1-Trifluoro-3-phenylsulfanyl-propan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes or hydrophobic pockets in proteins. The phenylsulfanyl group may participate in various non-covalent interactions, such as π-π stacking or hydrogen bonding, contributing to the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
(S)-1,1,1-Trifluoro-3-phenylsulfanyl-propan-2-ol: The enantiomer of the compound with similar chemical properties but different biological activity due to its chirality.
1,1,1-Trifluoro-3-phenylsulfanyl-propane: Lacks the hydroxyl group, resulting in different reactivity and applications.
1,1,1-Trifluoro-3-phenylsulfanyl-propan-2-one: The oxidized form of the compound with distinct chemical properties.
Uniqueness
®-1,1,1-Trifluoro-3-phenylsulfanyl-propan-2-ol is unique due to its combination of a trifluoromethyl group, a phenylsulfanyl group, and a secondary alcohol. This combination imparts specific chemical properties, such as high lipophilicity and the ability to participate in diverse chemical reactions, making it valuable for various applications in research and industry.
属性
分子式 |
C9H9F3OS |
|---|---|
分子量 |
222.23 g/mol |
IUPAC 名称 |
(2R)-1,1,1-trifluoro-3-phenylsulfanylpropan-2-ol |
InChI |
InChI=1S/C9H9F3OS/c10-9(11,12)8(13)6-14-7-4-2-1-3-5-7/h1-5,8,13H,6H2/t8-/m0/s1 |
InChI 键 |
XCPXRBHWUYVMRH-QMMMGPOBSA-N |
手性 SMILES |
C1=CC=C(C=C1)SC[C@@H](C(F)(F)F)O |
规范 SMILES |
C1=CC=C(C=C1)SCC(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chlorobicyclo[2.2.1]heptan-2-yl 4-bromobenzene-1-sulfonate](/img/structure/B14317947.png)
![6-{[([1,1'-Biphenyl]-2-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14317949.png)
![Diethyl [1-(ethylsulfanyl)-2-methylpropyl]propanedioate](/img/structure/B14317957.png)
![5-{2-[4-(2-Chlorophenoxy)phenyl]hydrazinylidene}-4-phenyl-1,3-thiazol-2(5H)-imine](/img/structure/B14317966.png)
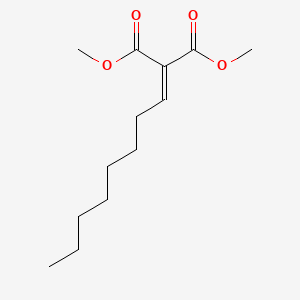
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide)](/img/structure/B14317989.png)
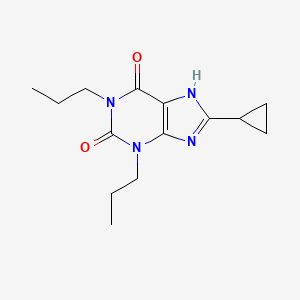

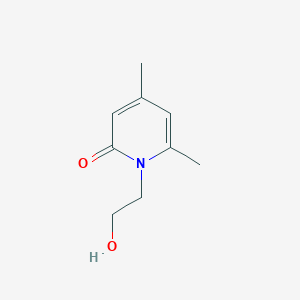
![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide](/img/structure/B14318021.png)
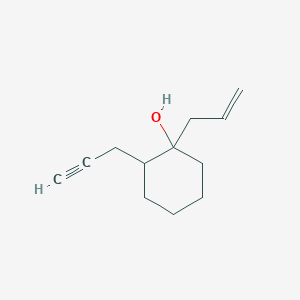
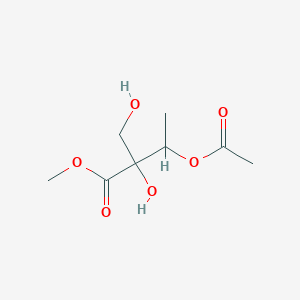
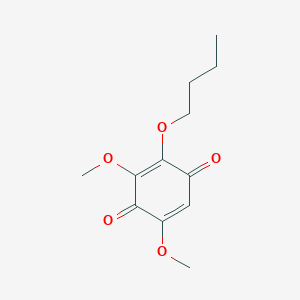
![2-[(E)-2-(3,3-dimethylindol-2-yl)ethenyl]benzenethiol](/img/structure/B14318047.png)
